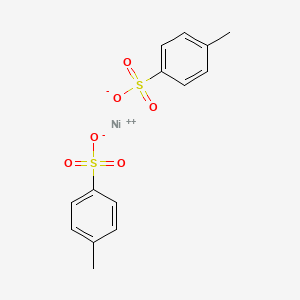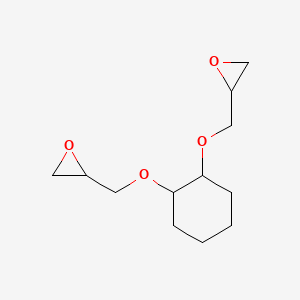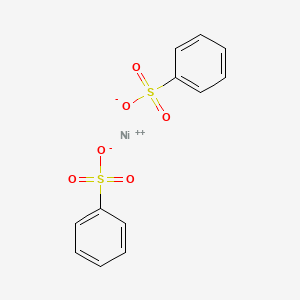
2-Chloro-6-(trifluorométhyl)pyridin-4-amine
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a chemical compound with the CAS Number: 34486-22-1. It has a molecular weight of 196.56 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is 1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“2-Chloro-6-(trifluoromethyl)pyridin-4-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 196.56 .Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans ce composé est un pharmacophore courant dans de nombreux médicaments approuvés par la FDA . Sa présence peut améliorer considérablement l'activité biologique et la stabilité métabolique des produits pharmaceutiques. Ce composé pourrait servir de précurseur dans la synthèse de nouveaux candidats médicaments, en particulier pour les maladies où la modulation des interactions protéiques ou des voies de signalisation est bénéfique.
Produits agrochimiques
Dans l'industrie agrochimique, les dérivés de ce composé sont utilisés pour protéger les cultures des ravageurs . Les propriétés physico-chimiques uniques conférées par les atomes de fluor font de ces dérivés des ingrédients actifs puissants dans les pesticides, les herbicides et les fongicides.
Médecine vétérinaire
Semblables à leurs applications en médecine humaine, les dérivés de ce composé trouvent une utilité dans les produits vétérinaires. Ils peuvent contribuer au développement de traitements pour les problèmes de santé animale, en tirant parti des propriétés pharmacocinétiques améliorées que confère le groupe trifluorométhyle .
Science des matériaux
L'incorporation de pyridines fluorées peut modifier les propriétés des matériaux, telles que l'augmentation de la résistance à la dégradation ou la modification des propriétés électriques. Ce composé pourrait être utilisé dans le développement de matériaux avancés pour l'électronique ou les revêtements .
Science de l'environnement
Des dérivés de ce composé pourraient être utilisés dans des applications environnementales, telles que le développement de capteurs pour détecter les polluants ou comme blocs de construction pour des composés conçus pour décomposer les produits chimiques nocifs .
Recherche biomédicale
Ce composé peut être utilisé dans la conception de sondes moléculaires ou d'agents d'imagerie en raison de son potentiel de modification et de sa capacité à introduire du fluor-18, un isotope radioactif utilisé en imagerie par tomographie par émission de positons (TEP) .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 2-Chloro-6-(trifluoromethyl)pyridin-4-amine and these enzymes involves binding to the active site, leading to a decrease in enzyme activity .
Cellular Effects
2-Chloro-6-(trifluoromethyl)pyridin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-Chloro-6-(trifluoromethyl)pyridin-4-amine can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes. For instance, 2-Chloro-6-(trifluoromethyl)pyridin-4-amine has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that 2-Chloro-6-(trifluoromethyl)pyridin-4-amine can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it has been shown to increase the production of reactive oxygen species (ROS) and influence the balance of redox reactions in cells .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-(trifluoromethyl)pyridin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within cells .
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOHYUGYDQGRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558392 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-22-1 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


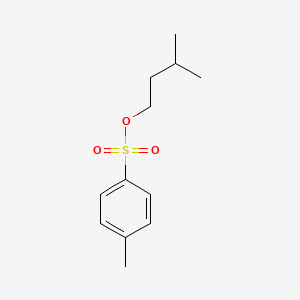
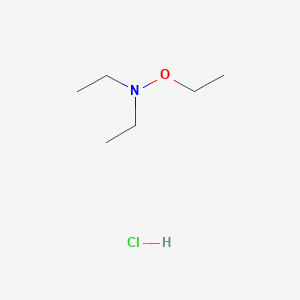
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
